molecular formula C5H6N6S B2937407 4-amino-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol CAS No. 1007468-56-5

4-amino-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2937407
CAS No.: 1007468-56-5
M. Wt: 182.21
InChI Key: VVVYGZKROLEMCH-UHFFFAOYSA-N
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Description

4-amino-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features both pyrazole and triazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The presence of nitrogen and sulfur atoms in the structure contributes to its reactivity and ability to form various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with thiourea under acidic or basic conditions. The reaction is often carried out in ethanol or other suitable solvents with the addition of catalysts to improve yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is tailored to ensure high purity and yield while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, which can be further functionalized to enhance their biological activity or chemical properties .

Scientific Research Applications

4-amino-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The presence of multiple nitrogen atoms allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

    5-amino-4H-1,2,4-triazole-3-thiol: Lacks the pyrazole ring but shares similar reactivity.

    4-amino-5-(1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol: Similar structure but different substitution pattern on the pyrazole ring.

Uniqueness

4-amino-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of pyrazole and triazole rings in a single molecule enhances its versatility as a synthetic intermediate and its potential as a therapeutic agent .

Properties

IUPAC Name

4-amino-3-(1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6S/c6-11-4(9-10-5(11)12)3-1-2-7-8-3/h1-2H,6H2,(H,7,8)(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVYGZKROLEMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)C2=NNC(=S)N2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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